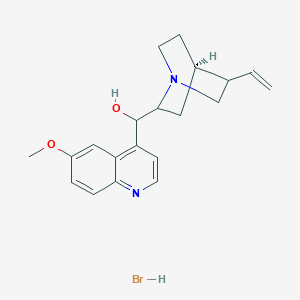
Dihydroquinine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroquinine hydrobromide is an organic compound derived from quinine, a well-known cinchona alkaloid. It is closely related to quinine and shares many of its properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydroquinine hydrobromide can be synthesized through the hydrogenation of quinine. The process involves the reduction of quinine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atmospheres .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the continuous flow of quinine solution and hydrogen gas over a palladium catalyst bed. The product is then purified through crystallization and recrystallization processes to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Dihydroquinine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinine or other related compounds.
Reduction: Further reduction can lead to the formation of tetrahydroquinine.
Substitution: It can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Quinine, quinidine.
Reduction: Tetrahydroquinine.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Dihydroquinine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in the Sharpless dihydroxylation reaction.
Biology: Studied for its effects on nucleic acid and protein synthesis in various organisms.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
Dihydroquinine hydrobromide exerts its effects through several mechanisms:
Inhibition of DNA Gyrase: It binds to DNA gyrase, inhibiting DNA replication and transcription.
Disruption of Protein Synthesis: It interferes with the function of ribosomes, leading to the inhibition of protein synthesis.
Mitochondrial Detoxification: It binds to enzymes such as superoxide dismutase and catalase, affecting mitochondrial detoxification processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: The parent compound, known for its anti-malarial properties.
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Dihydroquinidine: A closely related compound with similar properties
Uniqueness
Dihydroquinine hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide salt, which enhances its solubility and stability. This makes it particularly useful in certain chemical reactions and pharmaceutical applications .
Propiedades
Fórmula molecular |
C20H25BrN2O2 |
|---|---|
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
[(4R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13?,14-,19?,20?;/m1./s1 |
Clave InChI |
HDZGBIRSORQVNB-BDZMFQCSSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)C(C3C[C@H]4CCN3CC4C=C)O.Br |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797754.png)
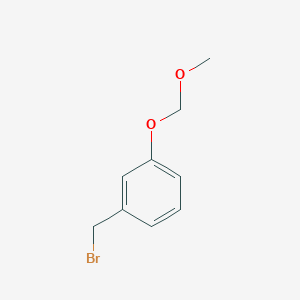
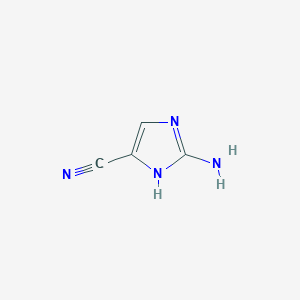
![2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14797772.png)
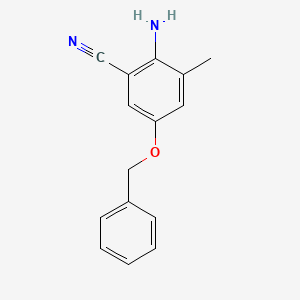
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)
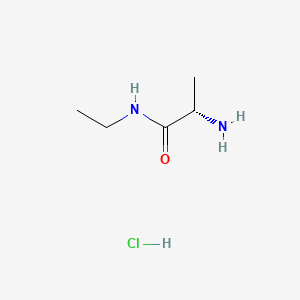
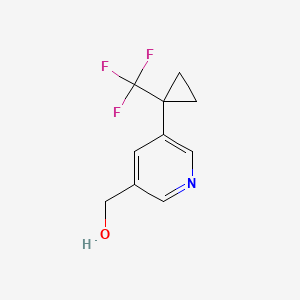
![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)
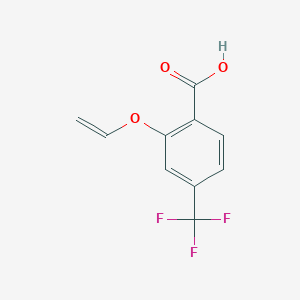
![N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B14797829.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)

